1-Methyl-3-(4-methylphenyl)thiourea
Description
Properties
IUPAC Name |
1-methyl-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-3-5-8(6-4-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMGWZIVKIMTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350454 | |
| Record name | 1-methyl-3-(4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-93-4 | |
| Record name | N-Methyl-N′-(4-methylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 131958 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC131958 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-3-(4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 1 Methyl 3 4 Methylphenyl Thiourea
Classical Synthetic Approaches for Thiourea (B124793) Derivatives
The most conventional and widely employed methods for the synthesis of unsymmetrical disubstituted thioureas like 1-Methyl-3-(4-methylphenyl)thiourea historically rely on two main strategies: the reaction of an isothiocyanate with a primary amine and the use of carbon disulfide as a thiocarbonyl source.
The primary and most direct route involves the reaction of p-tolyl isothiocyanate with methylamine (B109427). This reaction is a straightforward nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The reaction is typically carried out in an organic solvent, such as ethanol (B145695) or dichloromethane, and often proceeds to completion at room temperature or with gentle heating to afford the desired thiourea in good yield. researchgate.net
Historically, toxic reagents like thiophosgene (B130339) were also used to generate isothiocyanates from primary amines, which would then be reacted with another amine to form the thiourea. researchgate.net However, due to the high toxicity of thiophosgene, this method has been largely replaced by safer alternatives.
| Starting Materials | Reagents | General Conditions | Product |
| p-Tolyl isothiocyanate, Methylamine | Organic Solvent (e.g., Ethanol, DCM) | Room temperature or gentle heating | This compound |
| p-Toluidine (B81030), Methylamine | Carbon Disulfide, Desulfurizing agent | Stepwise or one-pot reaction | This compound |
| p-Toluidine | Thiophosgene, then Methylamine | Formation of isothiocyanate intermediate | This compound |
Novel Synthetic Strategies for this compound
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and safer methods for the synthesis of thiourea derivatives. These novel strategies often aim to reduce or eliminate the use of hazardous reagents and solvents, shorten reaction times, and simplify work-up procedures.
Catalyst-Free Synthesis
Catalyst-free synthetic methods are highly desirable as they reduce the cost and environmental impact of a chemical process by avoiding the use of, often expensive and toxic, catalysts. The synthesis of thioureas can often be achieved without a catalyst, particularly when using the isothiocyanate route. nih.gov
A notable catalyst-free approach involves the reaction of amines and isothiocyanates under solvent-free conditions or in green solvents like water. For the synthesis of this compound, neat p-tolyl isothiocyanate and methylamine could be reacted, or the reaction could be performed in an aqueous medium. organic-chemistry.org The high reactivity of the starting materials often drives the reaction to completion without the need for a catalyst. Another catalyst-free method involves the reaction of amines with carbon disulfide in an ammonia (B1221849) solution, which can produce monosubstituted thioureas that can potentially be further reacted. researchgate.net
Mechanochemical synthesis, which involves grinding solid reactants together, is another powerful catalyst-free technique. beilstein-journals.orgnih.gov This solvent-free method can lead to the quantitative formation of thioureas by the "click-coupling" of amines and isothiocyanates. beilstein-journals.org
Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of thioureas to minimize environmental impact. A key aspect of this is the use of environmentally benign solvents, with water being an ideal choice. "On-water" synthesis of unsymmetrical thioureas from isothiocyanates and amines has been shown to be a facile and sustainable process. organic-chemistry.orgacs.org This method offers simple product isolation through filtration and avoids the use of toxic volatile organic compounds (VOCs). acs.org
The use of solar energy as a renewable energy source has also been explored for the synthesis of symmetrical N,N'-disubstituted thioureas from primary amines and carbon disulfide in water, a method that is both environmentally benign and energy-saving. researchgate.netscribd.com This approach could potentially be adapted for the synthesis of unsymmetrical thioureas. Furthermore, the development of one-step synthesis methods in water from readily available and low-toxicity raw materials aligns with the principles of green chemistry. google.com
| Green Approach | Key Principles | Example Application for Target Compound |
| "On-Water" Synthesis | Use of water as a solvent, avoidance of VOCs, easy product isolation. | Reaction of p-tolyl isothiocyanate and methylamine in water. organic-chemistry.orgacs.org |
| Solar Energy-Assisted Synthesis | Use of renewable energy, catalyst-free conditions. | Adaptation of the reaction of p-toluidine and methylamine with CS₂ in water under solar irradiation. researchgate.netscribd.com |
| Mechanochemical Synthesis | Solvent-free reaction conditions, high atom economy. | Grinding solid p-tolyl isothiocyanate with a source of methylamine. beilstein-journals.orgnih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ukm.my The synthesis of thiourea derivatives has been successfully achieved using microwave irradiation.
For instance, the reaction of isothiocyanates with amines can be significantly expedited under microwave irradiation, often in solvent-free conditions. sci-hub.se The synthesis of this compound could be performed by mixing p-tolyl isothiocyanate and a suitable source of methylamine and irradiating the mixture in a microwave oven for a few minutes. This method often results in excellent yields and avoids the use of bulk solvents. sci-hub.se Microwave-assisted synthesis has also been employed for the preparation of various thiourea derivatives containing heterocyclic moieties, demonstrating the broad applicability of this technique. nih.govnih.govnih.gov
Flow Chemistry Applications
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.govacs.org The synthesis of isothiocyanates and their subsequent conversion to thioureas have been successfully adapted to flow chemistry platforms.
An efficient flow protocol for the synthesis of isothiocyanates has been developed, which allows for their rapid and on-demand preparation. nih.gov These in-situ generated isothiocyanates can then be directly reacted with amines in a continuous-flow setup to produce thioureas. A multicomponent continuous-flow synthesis of thioureas starting from isocyanides, amines, and sulfur has also been reported, offering a convenient and chromatography-free method. researchgate.netmdpi.com This approach could be adapted for the synthesis of this compound, providing a scalable and efficient manufacturing process.
Optimization of Reaction Parameters
To maximize the yield and purity of this compound while minimizing reaction time and environmental impact, the optimization of reaction parameters is crucial. Key parameters that are typically investigated include the choice of solvent, reaction temperature, and the use of catalysts.
Solvent: The choice of solvent can significantly influence the reaction rate and yield. While classical methods often employ organic solvents like ethanol or dichloromethane, green chemistry approaches favor the use of water. acs.org In some cases, solvent-free conditions, particularly in mechanochemical and microwave-assisted synthesis, can provide the best results. beilstein-journals.orgsci-hub.se The optimization process would involve screening a range of solvents to identify the one that provides the best balance of yield, reaction time, and environmental friendliness.
Temperature: The reaction temperature is another critical parameter. The reaction between an isothiocyanate and an amine is often exothermic and can proceed at room temperature. However, in some cases, gentle heating may be required to increase the reaction rate. Conversely, for some novel synthetic methods like ultrasound-assisted synthesis, the reaction can be carried out at ambient or slightly elevated temperatures. nih.gov Optimization studies would involve conducting the reaction at various temperatures to determine the optimal point that maximizes yield without promoting side reactions.
Catalyst: While many thiourea syntheses can proceed without a catalyst, certain methods may benefit from their use. For instance, in the synthesis of thiophenytoins from aryl thioureas, a base catalyst is employed. In other specialized applications, bifunctional thiourea catalysts are themselves the subject of study. acs.org For the straightforward synthesis of this compound from p-tolyl isothiocyanate and methylamine, a catalyst is generally not required. However, if alternative, less reactive starting materials are used, catalyst screening might be necessary.
The following table provides a hypothetical example of a reaction parameter optimization study for the synthesis of this compound.
| Entry | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 25 | None | 4 | 85 |
| 2 | Ethanol | 50 | None | 2 | 92 |
| 3 | Water | 25 | None | 6 | 80 |
| 4 | Water | 80 | None | 3 | 88 |
| 5 | Dichloromethane | 25 | None | 4 | 88 |
| 6 | None (Microwave) | 100 (set) | None | 0.1 | 95 |
| 7 | None (Mechanochemical) | N/A | None | 0.5 | 98 |
Solvent Effects and Selection
The choice of solvent is a critical factor in the synthesis of this compound, as it can significantly influence the reaction rate, yield, and purity of the final product. The reaction for the formation of this thiourea derivative typically involves the nucleophilic addition of methylamine to 4-methylphenyl isothiocyanate. The polarity of the solvent plays a crucial role in stabilizing the transition state of this reaction.
Polar aprotic solvents, such as acetone (B3395972) and acetonitrile (B52724), are often favored for this synthesis. Acetone, for instance, is effective in dissolving both the isothiocyanate and the amine, facilitating a homogeneous reaction mixture and promoting efficient molecular interactions. The use of polar protic solvents like ethanol can also be effective, although the potential for hydrogen bonding between the solvent and the amine reactant can sometimes slightly impede the reaction rate compared to aprotic alternatives.
The selection of an appropriate solvent is also guided by the ease of product isolation. A solvent in which the product has high solubility at elevated temperatures but limited solubility at lower temperatures is ideal for purification by recrystallization.
Table 1: Effect of Different Solvents on the Synthesis of this compound
| Solvent | Dielectric Constant (20°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| Acetone | 20.7 | 2 | 92 | 95 |
| Acetonitrile | 37.5 | 2.5 | 88 | 94 |
| Ethanol | 24.6 | 3 | 85 | 92 |
| Dichloromethane | 8.9 | 4 | 75 | 88 |
| Toluene | 2.4 | 6 | 60 | 80 |
Note: The data presented in this table is illustrative and compiled from general principles of organic synthesis for educational purposes.
Temperature and Pressure Influences on Yield and Purity
Temperature is a key parameter that directly impacts the kinetics of the reaction. Generally, an increase in temperature leads to a higher reaction rate. For the synthesis of this compound, the reaction is typically conducted at a moderately elevated temperature to ensure a reasonable reaction time without promoting the formation of byproducts.
Pressure is generally not a critical parameter for this type of reaction, as it is typically carried out in the liquid phase under atmospheric pressure.
Table 2: Influence of Temperature on the Yield and Purity of this compound in Acetone
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 25 (Room Temp.) | 8 | 70 | 96 |
| 40 | 4 | 85 | 95 |
| 60 | 2 | 92 | 95 |
| 80 | 1.5 | 90 | 91 |
| 100 | 1 | 85 | 85 |
Note: The data presented in this table is illustrative and compiled from general principles of organic synthesis for educational purposes.
Reagent Stoichiometry and Order of Addition
The stoichiometry of the reactants, namely 4-methylphenyl isothiocyanate and methylamine, is a crucial factor in maximizing the yield of the desired product while minimizing the formation of impurities. The reaction proceeds in a 1:1 molar ratio. Using a slight excess of the more volatile reactant, methylamine, can help to drive the reaction to completion. However, a large excess of the amine should be avoided as it can complicate the purification process.
The order of addition is also important. Typically, the methylamine solution is added gradually to the solution of 4-methylphenyl isothiocyanate. This controlled addition helps to manage the exothermic nature of the reaction and prevent a rapid increase in temperature, which could lead to the formation of byproducts.
Table 3: Effect of Reagent Stoichiometry on the Yield of this compound
| Molar Ratio (Isothiocyanate:Amine) | Yield (%) |
| 1:0.8 | 75 |
| 1:1 | 92 |
| 1:1.1 | 95 |
| 1:1.5 | 94 |
| 1:2 | 90 |
Note: The data presented in this table is illustrative and compiled from general principles of organic synthesis for educational purposes.
Purification Techniques and Yield Enhancement Strategies
Purification of this compound is essential to obtain a product of high purity. The most common method for purification is recrystallization. The choice of the recrystallization solvent is critical for the efficiency of this process. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.
Ethanol and acetonitrile are often effective solvents for the recrystallization of thiourea derivatives. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly. The pure product crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.
To enhance the yield, the mother liquor from the first crystallization can be concentrated and cooled again to obtain a second crop of crystals. Washing the crude product with a non-polar solvent like hexane (B92381) before recrystallization can also help to remove non-polar impurities.
Table 4: Efficacy of Different Solvents for Recrystallization of this compound
| Recrystallization Solvent | Recovery Yield (%) | Purity after Recrystallization (%) |
| Ethanol | 85 | 99.5 |
| Acetonitrile | 88 | 99.7 |
| Isopropanol | 82 | 99.2 |
| Water | Insoluble | - |
| Hexane | Insoluble | - |
Note: The data presented in this table is illustrative and compiled from general principles of organic synthesis for educational purposes.
Advanced Spectroscopic Characterization Techniques of 1 Methyl 3 4 Methylphenyl Thiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Methyl-3-(4-methylphenyl)thiourea, a combination of one- and two-dimensional NMR experiments allows for a complete assignment of its proton and carbon signals.
Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound provides critical information about the number and types of protons present in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between neighboring protons.
In a typical analysis, the spectrum would be expected to show distinct signals for the N-H protons, the aromatic protons of the 4-methylphenyl group, the methyl protons attached to the phenyl ring, and the N-methyl protons. The N-H protons are expected to appear as broad singlets due to quadrupole broadening and potential chemical exchange. The aromatic protons on the p-substituted phenyl ring typically appear as two doublets, characteristic of an AA'BB' spin system. The methyl group attached to the phenyl ring and the N-methyl group would each appear as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| N-H (Thiourea) | 8.0 - 10.0 | Broad Singlet |
| N-H (Thiourea) | 7.0 - 9.0 | Broad Singlet |
| Aromatic C-H (ortho to NH) | 7.2 - 7.5 | Doublet |
| Aromatic C-H (meta to NH) | 7.0 - 7.3 | Doublet |
| N-CH₃ | 3.0 - 3.3 | Singlet |
| Ar-CH₃ | 2.2 - 2.5 | Singlet |
Carbon-13 NMR (¹³C NMR) Chemical Shift and Multiplicity
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The most downfield signal is typically that of the thiocarbonyl (C=S) carbon, owing to its direct attachment to electronegative nitrogen atoms and the sulfur atom. The aromatic carbons show a range of chemical shifts depending on their substitution pattern. The methyl carbons attached to the nitrogen and the aromatic ring appear at the most upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=S | 180 - 185 |
| Aromatic C (quaternary, attached to N) | 135 - 140 |
| Aromatic C (quaternary, attached to CH₃) | 130 - 135 |
| Aromatic C-H (ortho to NH) | 128 - 132 |
| Aromatic C-H (meta to NH) | 120 - 125 |
| N-CH₃ | 30 - 35 |
| Ar-CH₃ | 20 - 25 |
Two-Dimensional NMR (COSY, HSQC, HMBC) for Structural Elucidation
While specific 2D NMR data for this compound is not widely published, these techniques are invaluable for unambiguous structural assignment.
COSY (Correlation Spectroscopy) would confirm the coupling between the ortho and meta protons on the 4-methylphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would directly correlate each proton signal with its attached carbon. For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to their respective methyl carbon signals.
Solid-State NMR Investigations
Solid-state NMR (ssNMR) spectroscopy provides insights into the structure, conformation, and dynamics of molecules in the solid state. For thiourea (B124793) derivatives, ssNMR can be particularly useful for studying hydrogen bonding interactions and polymorphism, which are common in the solid state. To date, specific solid-state NMR studies on this compound are not extensively reported in the literature. Such studies would be beneficial in understanding the supramolecular assembly and packing in the crystalline form.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments and Functional Group Analysis
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its various functional groups.
Key vibrational modes include:
N-H Stretching: Typically observed in the region of 3100-3400 cm⁻¹, these bands can be broad due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.
C=S Stretching (Thioamide I band): This is a complex vibration and can be found in a broad range, often coupled with other vibrations, typically around 1250-1350 cm⁻¹. The C=S bond generally gives a strong band in the Raman spectrum.
C-N Stretching (Thioamide II and III bands): These vibrations are coupled with N-H bending and are found in the 1400-1600 cm⁻¹ and 950-1150 cm⁻¹ regions, respectively.
Aromatic C=C Stretching: These appear in the 1450-1600 cm⁻¹ region.
C-H Bending: Out-of-plane bending of the aromatic C-H bonds gives rise to strong bands in the 800-850 cm⁻¹ region, characteristic of para-disubstitution.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Aromatic Stretch | 1450 - 1600 |
| N-H Bend / C-N Stretch (Thioamide II) | 1400 - 1600 |
| C=S Stretch (Thioamide I) | 1250 - 1350 |
| C-N Stretch / N-H Bend (Thioamide III) | 950 - 1150 |
| Aromatic C-H Out-of-Plane Bend | 800 - 850 |
Detection of Intermolecular Interactions via Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for investigating the intermolecular interactions present in this compound. The primary intermolecular force in crystalline thiourea derivatives is hydrogen bonding, particularly between the N-H proton donor and the sulfur atom of the thiocarbonyl group (C=S) acting as a proton acceptor. researchgate.netnih.gov
These N-H···S interactions cause discernible shifts in the vibrational frequencies of the involved functional groups compared to their non-hydrogen-bonded states.
N-H Stretching: In a non-interacting state, the N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region. The formation of N-H···S hydrogen bonds leads to a broadening and a shift of these bands to a lower frequency (redshift). This is due to the weakening of the N-H bond as its proton interacts with the sulfur atom.
C=S Stretching: The thiocarbonyl (C=S) stretching vibration, often coupled with C-N stretching and appearing in the 1000-1250 cm⁻¹ region, is also sensitive to intermolecular interactions. When the sulfur atom participates in hydrogen bonding, the C=S bond order slightly decreases, resulting in a low-frequency shift of its stretching band. researchgate.net
C-N Stretching: Conversely, the C-N stretching vibrations, located in the 1350-1570 cm⁻¹ range, often exhibit a shift to a higher frequency (blueshift). mdpi.com This is attributed to an increase in the C-N double bond character as electron density is drawn towards the C=S group upon hydrogen bond formation. researchgate.net
By analyzing the position, shape, and width of these characteristic bands, the presence and relative strength of intermolecular hydrogen bonding within the molecular structure of this compound can be confirmed. iosrjournals.org
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Effect of N-H···S Hydrogen Bonding |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Broadening and shift to lower frequency (redshift) |
| C-N Stretch | 1350 - 1570 | Shift to higher frequency (blueshift) |
| C=S Stretch | 1000 - 1250 | Shift to lower frequency (redshift) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification and structural elucidation of this compound.
Accurate Mass Determination and Elemental Composition
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of this compound. The molecular formula for this compound is C₉H₁₂N₂S. By comparing the experimentally measured accurate mass of the molecular ion [M]⁺ or its protonated form [M+H]⁺ with the calculated theoretical mass, the elemental formula can be unequivocally confirmed, distinguishing it from other potential isomers or compounds with the same nominal mass.
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ | C₉H₁₂N₂S | 180.0721 |
| [M+H]⁺ | C₉H₁₃N₂S | 181.0799 |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to accurate mass measurement, the fragmentation pattern generated in the mass spectrometer provides a "fingerprint" that confirms the compound's specific structure. The molecular ion of this compound is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments helps to piece together the molecular structure.
Key fragmentation pathways for this compound would likely include:
Alpha-Cleavage: Cleavage of the C-N bonds adjacent to the thiocarbonyl group.
Rearrangement Reactions: Hydrogen rearrangements followed by fragmentation are common.
Expected fragment ions would include those corresponding to the methyl isothiocyanate cation, the 4-methylaniline (p-toluidine) cation, and ions resulting from the loss of a methyl group or other neutral fragments. The stability of the resulting carbocations and acylium ions often dictates the most abundant peaks in the spectrum. libretexts.org
| m/z (Nominal) | Possible Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 180 | [C₉H₁₂N₂S]⁺ | Molecular Ion |
| 107 | [CH₃C₆H₄NH₂]⁺ | Cleavage of the N-C(S) bond with hydrogen rearrangement |
| 91 | [C₇H₇]⁺ | Loss of CH₃ from the tolyl group, forming the tropylium (B1234903) ion |
| 73 | [CH₃NHCS]⁺ | Cleavage of the N-phenyl bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.org
Electronic Transitions and Chromophore Characterization
The UV-Vis spectrum of this compound is characterized by the presence of two primary chromophores: the 4-methylphenyl (tolyl) group and the thiocarbonyl (C=S) group. These chromophores give rise to distinct electronic transitions. cdnsciencepub.com
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (high molar absorptivity, ε). For this compound, these are associated with the aromatic system of the tolyl ring and the C=S double bond. These absorptions are generally observed in the 200-300 nm region. nih.gov
n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to a π* antibonding orbital of the thiocarbonyl group. youtube.com These transitions are of lower energy and therefore occur at longer wavelengths, often appearing as a shoulder on the more intense π → π* band. cdnsciencepub.com They are characteristically of low intensity (low ε).
The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity. cdnsciencepub.com
| Electronic Transition | Associated Chromophore(s) | Expected Wavelength (λ_max) Region | Relative Intensity |
|---|---|---|---|
| π → π | Phenyl ring, C=S | ~200-300 nm | High |
| n → π | C=S | ~290-350 nm | Low |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of those elements within a molecule. When applied to this compound, XPS can provide detailed information about the carbon, nitrogen, and sulfur environments.
The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the ejected core electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.
C 1s Spectrum: The high-resolution C 1s spectrum can be deconvoluted into multiple peaks representing the inequivalent carbon atoms:
Carbons of the aromatic ring (C-C, C-H).
The methyl carbon (C-H).
The thiocarbonyl carbon (C=S), which would appear at a higher binding energy due to its bonding to two electronegative nitrogen atoms and a sulfur atom. researchgate.net
N 1s Spectrum: There are two distinct nitrogen environments in the molecule: the nitrogen bonded to the methyl group and the nitrogen bonded to the tolyl group. These different chemical environments should result in two distinguishable peaks or a broadened, asymmetric peak in the N 1s spectrum. osti.gov
S 2p Spectrum: The S 2p spectrum is expected to show a characteristic doublet (S 2p₃/₂ and S 2p₁/₂) corresponding to the sulfur atom in the thiocarbonyl group. The binding energy is indicative of sulfur in a C=S bond. mdpi.commdpi.com
| Core Level | Atom Type | Expected Binding Energy Range (eV) |
|---|---|---|
| C 1s | Aromatic/Methyl (C-C, C-H) | ~284.5 - 285.5 |
| C-N | ~285.5 - 286.5 | |
| Thiocarbonyl (N-C=S) | ~287.0 - 288.5 | |
| N 1s | C-N-C, C-N-H | ~399.0 - 401.0 |
| S 2p | C=S | ~162.0 - 164.0 |
Computational and Theoretical Chemistry Investigations of 1 Methyl 3 4 Methylphenyl Thiourea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.orgx-mol.com It is a prevalent method for studying thiourea (B124793) derivatives due to its balance of accuracy and computational efficiency. x-mol.comnih.gov DFT calculations would be central to understanding the intrinsic properties of 1-Methyl-3-(4-methylphenyl)thiourea.
Optimized Molecular Geometries and Electronic Structure
A fundamental step in computational analysis is geometry optimization, where the molecule's lowest-energy arrangement of atoms is calculated. semanticscholar.org For this compound, this would involve using a functional, such as B3LYP, combined with a basis set like 6-311G or similar. nih.govpleiades.online The calculation would yield key structural parameters.
These theoretical parameters are typically validated by comparing them with experimental data from single-crystal X-ray diffraction, if available. semanticscholar.org For related thiourea molecules, DFT-optimized geometries generally show good correlation with their experimental structures. acs.org The calculations for this molecule would likely reveal a non-planar structure, with a specific dihedral angle between the p-tolyl ring and the thiourea moiety, a common feature in N-arylthiourea derivatives. nih.gov
Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table would typically display calculated bond lengths (in Ångströms) and bond angles (in degrees) for the key structural features of the molecule, such as C=S, C-N, and N-H bonds, as well as angles around the central thiourea core. No specific data is available in the searched literature for this compound.
Vibrational Frequency Calculations and Spectroscopic Correlations
DFT calculations are widely used to predict the vibrational spectra (FT-IR and Raman) of molecules. x-mol.comnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental results. This correlation allows for the precise assignment of observed spectral bands to specific molecular motions, such as N-H stretching, C=S stretching, and C-N vibrations. nih.govpleiades.online
For thiourea derivatives, characteristic bands are of particular interest. For instance, the ν(N-H) stretching vibrations are typically observed in the experimental range of 3100-3400 cm⁻¹, while the ν(C=S) stretching vibration appears around 1050-1250 cm⁻¹. mdpi.com Calculated frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, leading to better agreement with experimental data. x-mol.com
Table 2: Correlation of Key Vibrational Frequencies (Hypothetical Data) This table would list the experimental and calculated (scaled and unscaled) vibrational frequencies (in cm⁻¹) for the principal functional groups of this compound and their corresponding assignments. No specific data is available in the searched literature for this compound.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. semanticscholar.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are key descriptors. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. semanticscholar.org
A small HOMO-LUMO gap generally implies high chemical reactivity, low kinetic stability, and higher polarizability. nih.gov DFT calculations would determine these energy values for this compound, providing insight into its stability and potential reactivity in chemical reactions. semanticscholar.org The analysis would also map the spatial distribution of these orbitals, showing which parts of the molecule are involved in electron donation and acceptance.
Table 3: Calculated Frontier Molecular Orbital Properties (Hypothetical Data) This table would present the calculated energies (typically in electronvolts, eV) for the HOMO, LUMO, and the HOMO-LUMO energy gap (ΔE). No specific data is available in the searched literature for this compound.
Electrostatic Potential Surfaces and Charge Distribution
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. semanticscholar.org It is a valuable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. semanticscholar.orgnih.gov
On a typical MEP map, regions of negative potential (shown in red or yellow) are rich in electrons and are prone to attack by electrophiles. Regions of positive potential (shown in blue) are electron-poor and are attractive to nucleophiles. For a thiourea derivative, the MEP would likely show a negative potential around the sulfur atom due to its lone pairs of electrons, making it a site for electrophilic interaction. The hydrogen atoms bonded to nitrogen (N-H) would exhibit a positive potential, identifying them as potential hydrogen bond donors. acs.org
Ab Initio Methods for Electronic Structure
Ab initio (Latin for "from the beginning") methods are a class of computational chemistry calculations that rely on fundamental principles of quantum mechanics without using experimental data for parametrization. researchgate.net Methods like Hartree-Fock (HF) fall into this category. usm.my
While DFT is often preferred for its efficiency, ab initio calculations can provide a valuable benchmark for comparison. researchgate.net A study on this compound could employ HF calculations, often in conjunction with DFT, to provide a more complete picture of its electronic structure. However, specific ab initio investigations for this molecule were not found in the surveyed literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
These simulations can be performed in a vacuum or, more realistically, in a simulated solvent environment to understand how the molecule behaves in solution. MD studies on related thiourea compounds have been used to analyze complex stability and interactions with biological targets. ontosight.ai Such an analysis for this compound would be computationally intensive but would offer a deeper understanding of its dynamic behavior, which is crucial for predicting its interactions in a biological system.
Reaction Pathway and Transition State Calculations
Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights into the transformation of reactants into products. For the formation of this compound, theoretical investigations, particularly using Density Functional Theory (DFT), can map out the reaction pathway and characterize the high-energy transition states that govern the reaction rate.
The synthesis of this compound typically involves the reaction of methylamine (B109427) (CH₃NH₂) with 4-methylphenyl isothiocyanate (p-tolyl isothiocyanate). The reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.
General Reaction Scheme: CH₃NH₂ + CH₃-C₆H₄-N=C=S → CH₃-NH-C(=S)-NH-C₆H₄-CH₃
Computational studies on analogous reactions involving amines and isothiocyanates have established a general mechanism that is widely accepted for this class of reactions. nih.gov The reaction is believed to proceed through a concerted, single-step mechanism involving a four-membered ring-like transition state.
In this transition state, the nitrogen atom of the methylamine forms a new bond with the carbon atom of the isothiocyanate. Simultaneously, a proton is transferred from the amine nitrogen to the isothiocyanate nitrogen. This concerted process avoids the formation of high-energy ionic intermediates and is characteristic of many addition reactions to heterocumulenes.
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C-N (forming bond) | Distance between the isothiocyanate carbon and the amine nitrogen | ~2.0 - 2.2 |
| N-H (breaking bond) | Distance of the transferring proton from the amine nitrogen | ~1.2 - 1.4 |
| N-H (forming bond) | Distance of the transferring proton to the isothiocyanate nitrogen | ~1.4 - 1.6 |
| ∠(N-C-S) | Angle of the isothiocyanate group | ~170 - 175 |
The energy profile of the reaction would show the reactants (methylamine and 4-methylphenyl isothiocyanate) at a certain energy level, rising to a maximum at the transition state, and then descending to the lower energy level of the stable this compound product. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate.
The following table presents an illustrative reaction energy profile, with hypothetical values that are typical for such nucleophilic addition reactions calculated using DFT methods.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Methylamine + 4-methylphenyl isothiocyanate) | 0.0 |
| Transition State | +15 to +25 |
| Product (this compound) | -10 to -20 |
It is important to note that the presence of substituents on both the amine and the isothiocyanate can influence the reaction rate and the precise geometry and energy of the transition state. For instance, electron-donating groups on the amine would increase its nucleophilicity and likely lower the activation energy, while bulky substituents could introduce steric hindrance, potentially raising the energy of the transition state. In the case of this compound, the methyl groups are relatively small and are not expected to impose significant steric constraints.
Further detailed computational studies on this specific reaction would be necessary to provide precise quantitative data and to explore the potential influence of solvent effects on the reaction pathway and transition state stabilization.
Reaction Mechanisms and Kinetics of 1 Methyl 3 4 Methylphenyl Thiourea
Mechanistic Studies of Chemical Transformations
The reactivity of 1-Methyl-3-(4-methylphenyl)thiourea is primarily governed by the electronic properties of the thiocarbonyl group and the nitrogen atoms, which are influenced by the methyl and 4-methylphenyl (p-tolyl) substituents.
Nucleophilic and Electrophilic Reaction Pathways
The thiourea (B124793) backbone of this compound possesses both nucleophilic and electrophilic centers. The sulfur atom, with its lone pairs of electrons, is the primary site of nucleophilicity. It can readily attack various electrophiles. For instance, in the presence of alkyl halides, the sulfur atom can undergo S-alkylation to form an isothiourea derivative.
The nitrogen atoms also exhibit nucleophilic character, although this is generally lower than that of the sulfur atom. The nucleophilicity of the nitrogen atoms is influenced by the nature of the substituents. In this compound, the nitrogen attached to the electron-donating methyl group is expected to be more nucleophilic than the nitrogen attached to the aryl group.
Conversely, the thiocarbonyl carbon atom is electrophilic and susceptible to attack by nucleophiles. This electrophilicity is a key factor in many reactions of thioureas, including their condensation with various reagents to form heterocyclic compounds. For example, the reaction of 1,3-disubstituted thioureas with chloroacetyl chloride can lead to the formation of 2-imino-4-thiazolidinone derivatives. ethz.ch The regioselectivity of such reactions with unsymmetrical thioureas is often dependent on the pKa of the amines corresponding to the substituents on the nitrogen atoms. ethz.ch
Investigation of Rearrangement Reactions
While specific rearrangement reactions of this compound are not documented in the reviewed literature, analogous structures such as O-aryl thiocarbamates are known to undergo the Newman-Kwart rearrangement. This reaction involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom at elevated temperatures, driven by the thermodynamic stability of the resulting C=O bond compared to the C=S bond. Although this specific rearrangement is not directly applicable to this compound, it highlights the potential for aryl migrations in related systems.
Rearrangements involving the thiourea backbone itself are also conceivable under specific conditions, potentially leading to the formation of different heterocyclic systems. For instance, the oxidation of N-aryl-N'-acylthioureas can lead to the formation of benzothiazole (B30560) derivatives, suggesting intramolecular cyclization and rearrangement pathways. numberanalytics.com
Kinetic Investigations
Kinetic studies are essential for quantifying the rates of chemical transformations and elucidating the underlying reaction mechanisms. For this compound, while specific kinetic data is sparse, the general principles of reaction kinetics for thiourea derivatives can be applied.
Determination of Rate Laws and Order of Reaction
Rate = k[this compound][R-X]
This is a common observation for bimolecular nucleophilic substitution reactions. Kinetic investigations into the condensation reactions of thiobenzamides and N-substituted thioureas have shown that the reaction rate is dependent on the concentration of the thiourea derivative, an acidic catalyst, and halide ions, indicating a complex rate law. wikipedia.org
Illustrative Data Table: Hypothetical Rate Data for the S-Alkylation of this compound
| Experiment | [Thiourea] (M) | [R-X] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This table is for illustrative purposes only and does not represent actual experimental data.
Activation Parameters (Activation Energy, Enthalpy, Entropy)
Activation parameters provide valuable insights into the transition state of a reaction. The activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined by studying the temperature dependence of the reaction rate constant.
For reactions involving thiourea derivatives, the activation parameters can vary significantly depending on the specific transformation. For example, substitution reactions of platinum(II) complexes with thiourea have reported activation enthalpies in the range of 70-73 kJ/mol and negative activation entropies, suggesting an associative mechanism with an ordered transition state. researchgate.net
Illustrative Data Table: Hypothetical Activation Parameters for a Reaction of this compound
| Parameter | Value |
| Activation Energy (Ea) | 65 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 62 kJ/mol |
| Entropy of Activation (ΔS‡) | -85 J/mol·K |
This table is for illustrative purposes only and does not represent actual experimental data.
Solvent Effects on Reaction Rates and Selectivity
The choice of solvent can have a profound impact on the rate and selectivity of reactions involving this compound. Solvents can influence the stability of the reactants, transition states, and products through various interactions, such as polarity, hydrogen bonding, and polarizability.
For reactions proceeding through polar transition states, polar solvents generally lead to an increase in the reaction rate by stabilizing the transition state more than the reactants. In the case of S-alkylation, a polar aprotic solvent would be expected to enhance the rate by solvating the cation formed in the transition state without strongly solvating the nucleophilic sulfur atom.
The effect of solvents on the reactions of N-mono aryl thioureas has been noted, where both unspecific factors like polarity and specific interactions such as association and catalytic activities of the solvent play a role. Theoretical studies have also highlighted the importance of solvent effects on the kinetics and mechanisms of chemical reactions, where solvents can alter the stability and Gibbs free energy of transition states through noncovalent interactions.
Isotopic Labeling Studies for Mechanism Elucidation
Isotopic labeling is a powerful technique used to trace the path of atoms or fragments through a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of thiourea derivatives, isotopic labeling, for instance with isotopes of nitrogen (¹⁵N) or sulfur (³⁴S), can help elucidate the roles of different atoms in the molecule during a reaction. thieme-connect.de
However, a comprehensive review of the scientific literature reveals a notable absence of specific isotopic labeling studies conducted on this compound. Such studies would be invaluable in confirming the mechanisms of its reactions, such as its formation from methyl isothiocyanate and p-toluidine (B81030) or its participation in further chemical transformations. For example, labeling the nitrogen atoms could distinguish between different potential cyclization pathways or rearrangement reactions. The lack of this specific data highlights an area for future research to deepen the understanding of the reaction dynamics of this compound.
Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are crucial for understanding the step-by-step process of a chemical reaction. In the reactions of thiourea derivatives, various transient species can be formed, including tautomers, protonated forms, and radical ions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), along with computational studies, are often employed to characterize these fleeting species.
Detailed research specifically focused on the characterization of reaction intermediates for this compound is not extensively documented in the available scientific literature. General studies on thiourea derivatives suggest that intermediates can be influenced by factors such as the solvent, pH, and the presence of catalysts or other reagents. For instance, in reactions involving radical mechanisms, the thiourea moiety can be oxidized to form a radical cation. rsc.org The stability and subsequent reactions of such intermediates dictate the final product distribution. Without specific experimental data for this compound, the precise nature of its reaction intermediates remains a subject of speculation based on the behavior of analogous compounds.
Table of Spectroscopic Data for a Related Thiourea Derivative
While specific data for this compound is scarce, the following table presents spectroscopic data for the closely related compound, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, which can provide some reference for the characterization of similar structures. researchgate.net
| Spectroscopic Data | 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea |
| ¹H NMR (CDCl₃, δ ppm) | 8.78 (s, br, 1H, Ph-NH), 7.69 (s, br, 1H, N-NH), 7.41 (d, 2H), 7.36-7.32 (m, 2H), 7.15 (d, 2H), 7.05-7.00 (m, 3H), 3.21 (s, 3H, NCH₃), 2.32 (s, 3H, aryl-CH₃) |
| ¹³C{¹H} NMR (CDCl₃, δ ppm) | 180.2 (C=S), 148.9, 136.1, 135.0, 129.5, 129.3, 124.7, 122.4, 114.8, 41.8 (NCH₃), 21.0 (aryl-CH₃) |
| IR (cm⁻¹) | 3266 (N-H), 3138 (C-H), 1485 (C-N), 1256 (C=S) |
| Data sourced from a study on 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea. researchgate.net |
Coordination Chemistry and Metal Complexation of 1 Methyl 3 4 Methylphenyl Thiourea
Ligand Properties of 1-Methyl-3-(4-methylphenyl)thiourea
The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms and its structural flexibility.
This compound possesses two primary types of donor atoms: the soft sulfur atom of the thiocarbonyl group (C=S) and the harder nitrogen atoms of the amino groups. researchgate.nettandfonline.com The sulfur atom, with its available lone pairs and larger size, is generally a soft donor and readily coordinates to soft and borderline metal ions. researchgate.nettandfonline.com The nitrogen atoms, being harder donor sites, can also participate in coordination, particularly with hard metal ions. researchgate.netrsc.org The presence of both hard and soft donor atoms allows this ligand to form stable complexes with a variety of transition and main group metals. researchgate.net
The tautomeric nature of the thiourea (B124793) backbone, existing in both thione and thiol forms, further influences its coordination potential. ajol.info While spectroscopic evidence confirms the predominance of the thione form in the solid state and in solution, the potential for deprotonation of the N-H group allows for coordination as a monoanionic ligand. arabjchem.orgmdpi.com
Depending on the reaction conditions and the nature of the metal ion, this compound can exhibit various coordination modes. It can act as a monodentate ligand, typically coordinating through the sulfur atom. tandfonline.com
Furthermore, the ligand has the potential to act as a bidentate chelating agent. This often involves the sulfur atom and one of the nitrogen atoms, forming a stable four-membered ring with the metal center. tandfonline.com This chelation is a common feature in the coordination chemistry of many thiourea derivatives. tandfonline.com
Bridging coordination is another possibility, where the thiourea ligand links two or more metal centers. This can occur through the sulfur atom, which can bridge two metal ions, or through a combination of sulfur and nitrogen atoms. conicet.gov.ar This capability can lead to the formation of polynuclear complexes and coordination polymers.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ajol.inforesearchgate.net The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and the nature of the metal-ligand bonding.
A wide array of transition metal complexes of substituted thioureas have been synthesized and studied. These include complexes with metals such as copper, nickel, cobalt, zinc, and palladium. rsc.orgnih.govacs.org The geometry of these complexes can vary from square planar and tetrahedral to octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the ligand. ajol.infosphinxsai.com For instance, Cu(II) complexes of thiourea derivatives have been reported to exhibit square planar or distorted octahedral geometries. ajol.infosphinxsai.com
While less common than transition metal complexes, main group metal complexes of thiourea derivatives have also been reported. The interaction of this compound with main group metals is also possible due to the versatile donor properties of the ligand.
Spectroscopic methods are indispensable for characterizing the metal complexes of this compound and understanding the coordination environment of the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for confirming the structure of the ligand and for studying the changes that occur upon coordination. mdpi.commdpi.com Chemical shift changes in the protons and carbons near the donor atoms can provide evidence of coordination. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the donor atoms involved in coordination. ajol.infoarabjchem.org A shift in the ν(C=S) stretching frequency to a lower wavenumber upon complexation is a strong indication of coordination through the sulfur atom. researchgate.net Similarly, changes in the N-H stretching frequencies can suggest the involvement of the nitrogen atoms in bonding. arabjchem.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ions and charge transfer bands, which are indicative of the coordination geometry. arabjchem.orgnih.gov These spectra can help in assigning a tetrahedral, square planar, or octahedral geometry to the complex. sphinxsai.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy is a powerful tool for determining the g-values, which provide insight into the nature of the metal-ligand bond and the symmetry of the coordination environment. ajol.infosphinxsai.com
Below is a table summarizing the typical spectroscopic data for thiourea metal complexes:
| Spectroscopic Technique | Key Observables | Interpretation |
| IR Spectroscopy | Shift in ν(C=S) stretching frequencyChanges in ν(N-H) and δ(N-H) vibrational modes. arabjchem.orgresearchgate.net | Indicates coordination through the sulfur atom.Suggests involvement of nitrogen atoms in coordination or hydrogen bonding. arabjchem.orgresearchgate.net |
| UV-Vis Spectroscopy | d-d transition bandsLigand-to-metal or metal-to-ligand charge transfer bands. arabjchem.orgnih.gov | Provides information on the geometry of the complex (e.g., octahedral, tetrahedral, square planar).Confirms metal-ligand interaction. sphinxsai.com |
| NMR Spectroscopy | Changes in the chemical shifts (δ) of protons and carbons near the donor atoms. mdpi.commdpi.com | Confirms the coordination of the ligand to the metal ion. |
| EPR Spectroscopy | g-tensor values (g |
Scientific Literature Lacks Data on Metal Complexation of this compound
Despite the synthesis and structural characterization of the compound this compound, a thorough review of scientific databases and literature reveals a significant gap in research regarding its coordination chemistry and metal complexation. While the crystal structure of the free ligand has been documented, providing insights into its molecular geometry and intermolecular interactions, there is a notable absence of published studies on its behavior as a ligand in metal complexes.
Consequently, information regarding the X-ray crystallography of metal complexes involving this compound, including the determination of coordination geometries and bond lengths, is not available. Similarly, there are no reports on the supramolecular interactions within such coordination compounds. Furthermore, the scientific record lacks any theoretical studies, such as Density Functional Theory (DFT) calculations, that investigate the metal-ligand bonding and stability of complexes formed with this specific thiourea derivative.
The existing body of research on thiourea derivatives is extensive, with many studies detailing the coordination modes, structural features, and computational analysis of a wide array of related compounds. However, these findings are not directly applicable to this compound, and per the specific focus on this compound, no data can be presented for the requested sections on its coordination chemistry.
At present, the scientific community has not published research that would allow for a detailed discussion on the following topics for this compound:
Theoretical Studies on Metal-Ligand Bonding and Stability
Therefore, a detailed article on the coordination chemistry and metal complexation of this compound, as outlined, cannot be generated due to the lack of available experimental and theoretical data in the scientific literature.
Supramolecular Chemistry and Non Covalent Interactions of 1 Methyl 3 4 Methylphenyl Thiourea
Hydrogen Bonding Networks in Solid and Solution Phases
Hydrogen bonding is a predominant force in the crystal packing of thiourea (B124793) derivatives. In the solid state, 1-methyl-3-(4-methylphenyl)thiourea and structurally related compounds exhibit robust hydrogen bonding networks. The thiourea moiety, with its N-H protons acting as hydrogen bond donors and the sulfur atom as an acceptor, is central to these interactions.
A common and highly stable motif observed in the crystal structures of many thiourea derivatives is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds. mdpi.comakademisains.gov.my This interaction forms a characteristic eight-membered ring, often referred to as the {⋯HNCS}₂ synthon. mdpi.com For instance, in the crystal structure of the related compound 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, such dimers are the primary building blocks of the supramolecular assembly. mdpi.com
Beyond this primary dimeric motif, further N-H···S hydrogen bonds can link these dimers into larger aggregates, such as one-dimensional chains or two-dimensional layers. In some structures, the sulfur atom can act as a bifurcated acceptor, participating in more than one hydrogen bond. science.gov The presence of the methyl group on one of the nitrogen atoms in this compound influences the number and geometry of these hydrogen bonds compared to unsubstituted or symmetrically substituted thioureas.
In solution, the persistence of these hydrogen bonds can be inferred from spectroscopic techniques like NMR. For example, studies on similar thiourea derivatives in solvents like CDCl₃ show chemical shifts indicative of the maintenance of certain hydrogen-bonded conformations, suggesting that these interactions are significant even when the constraints of the crystal lattice are removed. mdpi.com
Table 1: Representative Hydrogen Bond Interactions in Thiourea Derivatives
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Intermolecular | N-H | S | 3.2 - 3.4 | Formation of {⋯HNCS}₂ synthons, leading to dimers and higher-order structures. mdpi.com |
| Intramolecular | N-H | N | - | Can stabilize specific molecular conformations. mdpi.com |
| Intermolecular | C-H | S | ~3.6 | Weaker interactions that contribute to overall crystal packing. researchgate.net |
Aromatic Interactions (π-π Stacking)
The 4-methylphenyl (p-tolyl) group in this compound provides a platform for aromatic interactions, specifically π-π stacking. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, play a crucial role in the organization of molecules in the crystal lattice, often working in concert with hydrogen bonding.
In the supramolecular structures of related thioureas, π-π stacking interactions are observed between the phenyl rings of adjacent molecules. These interactions can be either parallel-displaced or T-shaped (edge-to-face), contributing to the formation of three-dimensional networks. For example, in the layered structures formed by hydrogen-bonded sheets, π-π stacking can occur between the aromatic rings of molecules in adjacent layers, thus holding the layers together.
Halogen Bonding and Chalcogen Bonding Interactions
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base. If a halogenated derivative of this compound were synthesized (e.g., with a halogen substituent on the phenyl ring), the sulfur atom of the thiourea group, being a Lewis base, could act as a halogen bond acceptor. Studies on co-crystals of other thioureas with organoiodines have demonstrated the formation of strong I···S halogen bonds. nih.gov In these structures, the sulfur atom often accepts bifurcated halogen bonds, leading to the formation of complex networks. nih.gov
Chalcogen Bonding: Chalcogen bonding involves a chalcogen atom (like sulfur) acting as an electrophilic center. scispace.comnih.gov The sulfur atom in the C=S bond of thiourea has regions of both positive and negative electrostatic potential (a "σ-hole" along the extension of the C-S bond). This allows it to potentially act as a chalcogen bond donor, interacting with nucleophiles. While more commonly observed with heavier chalcogens like selenium and tellurium, sulfur can participate in these interactions, especially when the thiourea moiety is modified with electron-withdrawing groups. scispace.com General studies on chalcogen bonding catalysis have highlighted the ability of thiourea derivatives to engage in these interactions for molecular activation. d-nb.info
Host-Guest Chemistry (if applicable to its inclusion behavior)
The field of host-guest chemistry involves the formation of complexes where one molecule (the host) encapsulates another (the guest). wikipedia.org Thiourea and its derivatives are well-known for their ability to form inclusion compounds, acting as hosts for a variety of guest molecules.
While there are no specific studies detailing the host-guest chemistry of this compound, the broader class of thiourea compounds exhibits this behavior. For example, thiourea itself is famous for forming crystalline lattices with channels that can accommodate guest molecules. This principle has been extended to more complex systems. For instance, tripodal receptors incorporating p-tolyl urea (B33335) groups have been shown to bind anionic guests within a well-defined cavity, held in place by hydrogen bonds. acs.org Although this example involves urea instead of thiourea, the principles of hydrogen bonding and preorganization are similar.
The potential for this compound to act as a guest is also plausible. The molecule could be included within the cavity of larger host molecules like cyclodextrins or cucurbiturils, driven by hydrophobic and van der Waals interactions involving the p-tolyl group.
Self-Assembly Processes Leading to Higher-Order Structures
The non-covalent interactions detailed above drive the spontaneous organization of this compound molecules into well-defined, higher-order supramolecular structures. This self-assembly process is a cornerstone of its solid-state chemistry.
The primary self-assembly step is typically the formation of the robust N-H···S hydrogen-bonded dimers. mdpi.comakademisains.gov.my These dimers then serve as building blocks for larger assemblies. Through additional, often weaker, interactions such as C-H···π and π-π stacking, these dimers are organized into one-dimensional tapes, two-dimensional sheets, or complex three-dimensional frameworks. mdpi.comakademisains.gov.my
Derivatization Strategies and Analogue Synthesis of 1 Methyl 3 4 Methylphenyl Thiourea
Chemical Modification of the Methyl Group on Nitrogen
The nitrogen atoms of the thiourea (B124793) core are primary sites for chemical modification. For 1-Methyl-3-(4-methylphenyl)thiourea, the N-methyl group can be replaced with a variety of alkyl, aryl, or acyl substituents to modulate the compound's steric and electronic properties.
A common synthetic route to achieve this involves starting with the precursor 4-methylphenyl isothiocyanate and reacting it with a diverse range of primary or secondary amines. This approach allows for the introduction of longer alkyl chains, branched alkyl groups, cyclic systems, or even functionalized moieties. For instance, reacting 4-methylphenyl isothiocyanate with ethylamine (B1201723) would yield 1-Ethyl-3-(4-methylphenyl)thiourea, while reaction with aniline (B41778) would produce 1-Phenyl-3-(4-methylphenyl)thiourea.
Another strategy involves N-acylation. N-acylthioureas can be prepared by reacting an acyl chloride with potassium or ammonium (B1175870) thiocyanate (B1210189) to form an acyl isothiocyanate in situ, which is then treated with an appropriate amine. rsc.orgiau.ir Applying this to the target scaffold, one could react 4-methylaniline with a methyl-substituted acyl isothiocyanate to generate N-acyl analogues. These derivatives are of particular interest as the introduction of a carbonyl group adjacent to the thiourea core significantly influences the molecule's conformation and coordination chemistry. rsc.org
| Starting Amine | Product Name | Potential Modification Type |
| Ethylamine | 1-Ethyl-3-(4-methylphenyl)thiourea | N-Alkylation |
| Cyclohexylamine | 1-Cyclohexyl-3-(4-methylphenyl)thiourea | N-Cycloalkylation |
| Aniline | 1-Phenyl-3-(4-methylphenyl)thiourea | N-Arylation |
| Benzylamine | 1-Benzyl-3-(4-methylphenyl)thiourea | N-Alkylation (with aryl moiety) |
| Acetyl Isothiocyanate + 4-Methylaniline | 1-Acetyl-3-(4-methylphenyl)thiourea | N-Acylation |
Substitution Reactions on the 4-Methylphenyl Ring
The 4-methylphenyl (tolyl) group offers another avenue for derivatization through electrophilic aromatic substitution. The existing methyl group is an activating, ortho-, para-directing group, which guides incoming electrophiles to the positions ortho to the methyl group (positions 3 and 5). Common electrophilic substitution reactions can be employed to introduce a variety of functional groups onto this ring.
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or chlorine in the presence of a Lewis acid can introduce bromine or chlorine atoms onto the aromatic ring, yielding compounds such as 1-(3-Bromo-4-methylphenyl)-3-methylthiourea.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group, a strong electron-withdrawing group, to form 1-Methyl-3-(3-nitro-4-methylphenyl)thiourea. The presence of a nitro group is known to enhance the acidity of the thiourea N-H protons.
Friedel-Crafts Acylation: Using an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃), an acyl group can be added to the ring. For example, reaction with acetyl chloride would yield 1-(3-Acetyl-4-methylphenyl)-3-methylthiourea.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group, significantly increasing the polarity of the molecule.
These substitutions can dramatically alter the electronic properties of the entire molecule, influencing its reactivity, solubility, and potential biological activity.
| Reaction Type | Reagent(s) | Potential Product Name |
| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-4-methylphenyl)-3-methylthiourea |
| Nitration | HNO₃, H₂SO₄ | 1-Methyl-3-(3-nitro-4-methylphenyl)thiourea |
| Acylation | CH₃COCl, AlCl₃ | 1-(3-Acetyl-4-methylphenyl)-3-methylthiourea |
| Chlorination | Cl₂, AlCl₃ | 1-(3-Chloro-4-methylphenyl)-3-methylthiourea |
Formation of Novel Heterocyclic Systems Incorporating the Thiourea Moiety
Thiourea derivatives are highly valued as precursors for the synthesis of a wide variety of heterocyclic compounds. mdpi.comrsc.org The thiourea moiety in this compound can act as a synthon, providing N-C-S or N-C-N fragments for cyclization reactions.
Thiazoles: A common and powerful method for synthesizing aminothiazole rings involves the Hantzsch thiazole (B1198619) synthesis, where the thiourea derivative is condensed with an α-haloketone. wikipedia.org For example, reacting this compound with chloroacetone (B47974) would lead to the formation of a 2-(methylamino)-3-(4-methylphenyl)-4-methylthiazolium salt.
Pyrimidines: Condensation with β-dicarbonyl compounds, such as acetylacetone (B45752) or diethyl malonate, can yield pyrimidine-2-thione derivatives. wikipedia.org These reactions typically proceed via an initial condensation followed by cyclization.
Triazines and Quinazolines: Thiourea derivatives also serve as intermediates in the synthesis of more complex heterocyclic systems like 1,2,4-triazines and 1,3-quinazolines. mdpi.com Base-catalyzed intramolecular cyclization of appropriately substituted aroyl thioureas can lead to thioxoquinazolines.
The ability to form these heterocyclic systems greatly expands the chemical space accessible from the parent thiourea, as these rings are prevalent scaffolds in medicinal chemistry and materials science.
| Reactant | Heterocyclic System Formed | General Reaction Type |
| α-Haloketone (e.g., Chloroacetone) | Thiazole | Hantzsch Thiazole Synthesis |
| β-Dicarbonyl Compound (e.g., Acetylacetone) | Pyrimidine | Condensation-Cyclization |
| Dimethyl Acetylenedicarboxylate (DMAD) | Thiazolidinone or Oxathiazole | Cyclocondensation |
| 2-Halobenzoyl Chloride (followed by cyclization) | Quinazoline | Intramolecular Nucleophilic Substitution |
Synthesis of Polymeric Derivatives or Conjugates
The incorporation of the thiourea moiety into polymer backbones can impart unique properties, such as metal-binding capabilities, redox activity, and dynamic (self-healing) characteristics. researchgate.net There are several strategies to synthesize polymeric derivatives from this compound.
One approach is to first introduce a polymerizable functional group onto the parent molecule. For example, a vinyl or acryloyl group could be attached to the phenyl ring via a suitable linking reaction. The resulting monomer, such as N-(4-methyl-3-vinylphenyl)-N'-methylthiourea, could then undergo radical polymerization to form a polystyrene-type polymer with pendant thiourea groups.
Another strategy is polycondensation. This would require the synthesis of a bifunctional monomer. For example, a diamine could be reacted with two equivalents of 4-methylphenyl isothiocyanate to create a bis-thiourea monomer. Alternatively, a diisothiocyanate could be reacted with methylamine (B109427) in a step-growth polymerization to form a polythiourea. These polymers often exhibit interesting properties, such as reversible covalent bonds that allow for self-healing and reprocessing. researchgate.netresearchgate.net
| Polymerization Strategy | Monomer Example | Resulting Polymer Type |
| Chain-Growth Polymerization | N-(4-methyl-3-vinylphenyl)-N'-methylthiourea | Polymer with pendant thiourea groups |
| Step-Growth Polycondensation | 1,4-Phenylene diisothiocyanate + Methylamine | Polythiourea |
| Step-Growth Polycondensation | 4,4'-Methylenebis(phenyl isothiocyanate) + Methylamine | Polythiourea |
Structure-Reactivity Relationship Studies of Analogues
The derivatization strategies discussed above produce analogues with varied structures, which in turn leads to different chemical reactivity and properties. Understanding these structure-reactivity relationships is crucial for designing molecules with specific functions.
Electronic Effects: The nucleophilicity of the sulfur atom and the acidity of the N-H protons are key determinants of thiourea reactivity. Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the 4-methylphenyl ring decreases the electron density on the sulfur atom, making it less nucleophilic. nih.gov Conversely, these groups increase the acidity of the N-H proton, enhancing its ability to act as a hydrogen-bond donor, which is a critical interaction in organocatalysis and biological systems. wikipedia.org Electron-donating groups have the opposite effect.
Steric Effects: The size of the substituent on the nitrogen atom (modifying the N-methyl group) can influence the molecule's conformation. Bulky groups can hinder rotation around the C-N bonds, favoring a specific conformer (e.g., trans over cis). This conformational preference can impact the molecule's ability to act as a ligand in coordination complexes or to fit into an enzyme's active site. nih.gov
Hydrogen Bonding: The N-H protons of the thiourea core are excellent hydrogen-bond donors. The strength of this interaction is modulated by the electronic nature of the substituents on the aryl ring and the other nitrogen atom. This property is exploited in the design of organocatalysts and anion receptors. wikipedia.org
Reactivity in Heterocyclization: The success and pathway of cyclization reactions often depend on the nucleophilicity of the sulfur and nitrogen atoms. Modifications that alter these properties will directly impact the rate and outcome of reactions to form thiazoles, pyrimidines, and other heterocycles. For instance, N-acylation introduces a competing carbonyl group for intramolecular interactions, which can alter reaction pathways. rsc.org
| Structural Modification | Effect on Property | Impact on Reactivity |
| Electron-withdrawing group on phenyl ring | Increases N-H acidity; Decreases S nucleophilicity | Enhanced H-bond donor ability; Reduced reactivity as a nucleophile |
| Electron-donating group on phenyl ring | Decreases N-H acidity; Increases S nucleophilicity | Weaker H-bond donor ability; Enhanced reactivity as a nucleophile |
| Bulky N-substituent | Induces steric hindrance; Favors specific conformers | May hinder access to reactive sites; Influences stereochemical outcomes |
| N-Acylation | Introduces intramolecular H-bonding; Delocalizes N lone pair | Alters conformational preferences; Modulates nucleophilicity of S and N atoms |
Advanced Analytical Methodologies for the Research of 1 Methyl 3 4 Methylphenyl Thiourea
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic techniques are fundamental in the analytical study of 1-Methyl-3-(4-methylphenyl)thiourea, enabling its separation from impurities and its quantification in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for determining the purity of the compound and for its quantification in various matrices.
A common approach for the analysis of thiourea (B124793) derivatives is reverse-phase HPLC (RP-HPLC). sielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 column is often a suitable choice for the stationary phase due to its ability to retain moderately polar compounds. chromforum.org However, given the polar nature of the thiourea group, modifications to the mobile phase are often necessary to achieve adequate retention and separation. chromforum.org
The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sielc.com To improve peak shape and resolution, a small amount of an acid, like phosphoric acid or formic acid, is often added to the mobile phase. sielc.com The use of formic acid is particularly advantageous when the HPLC system is coupled to a mass spectrometer for detection. sielc.com A gradient elution, where the proportion of the organic modifier is increased over time, can be employed to ensure the timely elution of all components in a mixture with varying polarities. Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of this compound.
A typical starting point for HPLC method development for this compound is presented in the interactive table below:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
This method can be optimized by adjusting the gradient profile, flow rate, and column temperature to achieve the desired separation efficiency and analysis time. The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct analysis of many thiourea derivatives, including this compound, by GC-MS can be challenging due to their low volatility and potential for thermal decomposition in the hot injector port.
To overcome these limitations, derivatization is often employed to convert the non-volatile thiourea into a more volatile and thermally stable derivative. A common derivatization strategy for compounds containing N-H functional groups is silylation, where the active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.
The resulting TMS derivative of this compound will be significantly more volatile and can be readily analyzed by GC-MS. The separation is typically performed on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase. The mass spectrometer provides detailed structural information, allowing for confident identification of the compound based on its fragmentation pattern. The mass spectrum of thiourea derivatives often shows characteristic fragments resulting from the cleavage of the C-N and C=S bonds. tsijournals.com
The table below outlines a general GC-MS method for the analysis of a derivatized this compound:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 50-500 amu |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers a powerful alternative to HPLC for the analysis of charged and polar compounds like this compound. bio-rad.com CE methods are known for their high efficiency, short analysis times, and minimal sample and solvent consumption. mdpi.com
For the analysis of thiourea derivatives, Capillary Zone Electrophoresis (CZE) is a commonly used mode. nih.gov In CZE, separation is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of an electric field. The electrophoretic mobility is dependent on the charge-to-size ratio of the molecule.
The development of a CZE method for this compound would involve optimizing the background electrolyte (BGE) composition, pH, and applied voltage. The BGE typically consists of a buffer, such as phosphate (B84403) or borate, at a specific pH. The pH of the BGE is a critical parameter as it can affect the charge of the analyte and the electroosmotic flow (EOF). For thiourea derivatives, a slightly acidic to neutral pH is often employed. To enhance separation selectivity, organic modifiers like methanol or acetonitrile can be added to the BGE.
A representative CZE method for the analysis of this compound is detailed in the interactive table below:
| Parameter | Condition |
| Capillary | Fused silica, 50 cm total length (40 cm to detector), 50 µm i.d. |
| Background Electrolyte | 25 mM Sodium phosphate buffer, pH 7.0 |
| Applied Voltage | 20 kV |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Capillary Temperature | 25 °C |
| Detection | UV at 214 nm |
Thermal Analysis (TGA, DSC) for Thermal Stability and Phase Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its decomposition temperature. A typical TGA experiment would involve heating a small amount of the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting TGA curve would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. For some thiourea derivatives, thermal stability up to temperatures of 132-136 °C has been reported before decomposition begins. ksu.edu.tr
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify phase transitions, such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The area under the melting peak can be used to determine the enthalpy of fusion. The sharpness of the melting peak can also provide an indication of the purity of the compound, with impurities generally causing a broadening of the peak and a depression of the melting point.
The table below summarizes the expected information from thermal analysis of this compound:
| Technique | Information Obtained |
| TGA | Decomposition temperature, Thermal stability |
| DSC | Melting point, Enthalpy of fusion, Purity assessment |
Electrochemical Studies
Electrochemical studies can provide insights into the redox properties of this compound, which are influenced by the electron-donating and -withdrawing groups present in the molecule.
Determination of Redox Potentials
The redox potentials of this compound can be investigated using techniques such as cyclic voltammetry (CV). The thiourea functional group is known to be susceptible to oxidation. researchgate.net The oxidation of thioureas can proceed through various pathways, depending on the reaction conditions and the nature of the substituents. researchgate.net
A cyclic voltammetry experiment would involve scanning the potential of a working electrode (e.g., glassy carbon or platinum) in a solution containing this compound and a supporting electrolyte. The resulting voltammogram would show peaks corresponding to the oxidation and reduction processes of the compound. The potential at which these peaks occur provides information about the redox potentials.
Elucidation of Electrochemical Reaction Mechanisms
The electrochemical behavior of this compound is primarily characterized by the oxidation of its thiocarbonyl group. While specific studies on this exact compound are limited, the general mechanism can be inferred from research on closely related N-alkyl-N'-aryl thioureas and thiourea itself. The electrochemical oxidation of thioureas is a complex process that is highly dependent on the experimental conditions, including the electrode material, solvent, and pH.
General Oxidation Pathway:
The initial step in the anodic oxidation of many thiourea derivatives involves a one-electron transfer to form a radical cation. This is followed by a rapid dimerization to produce a disulfide, specifically a formamidine (B1211174) disulfide derivative in the case of thiourea. This initial oxidation is often irreversible.
For substituted thioureas like this compound, the proposed primary oxidation step at an electrode surface (such as glassy carbon or platinum) is the formation of a disulfide-linked species. This process can be represented by the following general reaction:
2 R-NH-C(S)-NH-R' → [R-N=C(SH)-NH-R']₂²⁺ + 2e⁻
This initial disulfide product can then undergo further oxidation at higher potentials, leading to the formation of various degradation products, which may include sulfur oxides and cyanamide (B42294) derivatives.
Voltammetric Studies:
Cyclic voltammetry (CV) is a key technique used to investigate these reaction mechanisms. In a typical CV experiment for a substituted thiourea in a non-aqueous solvent like acetonitrile, an irreversible oxidation peak is observed during the anodic scan. This peak corresponds to the initial formation of the disulfide.
The electrochemical behavior of various substituted thioureas is influenced by the nature of the substituent groups. The presence of an electron-donating methyl group on the phenyl ring of this compound is expected to make the compound easier to oxidize compared to unsubstituted phenylthiourea.
Detailed Research Findings:
Research on the electro-oxidation of N-alkyl and N,N'-dialkyl thioureas on gold electrodes has revealed a two-step oxidation process. The first oxidation occurs at approximately 0.45 V, leading to the formation of the corresponding disulfide. A second, more complex oxidation process takes place at potentials above 1.2 V, resulting in the formation of carbon dioxide, sulfate (B86663) ions, and for N-alkyl thioureas, species containing C≡N bonds.
Studies on thiourea in non-aqueous electrolytes, such as acetonitrile, have confirmed that the primary oxidation product is formamidine disulfide electrochemsci.org. This oxidation is typically observed as an irreversible electrochemical reaction electrochemsci.org.
The following table summarizes hypothetical electrochemical data for this compound based on the behavior of analogous compounds. It is important to note that these are expected values and would require experimental verification.
| Parameter | Expected Value | Technique | Conditions |
|---|---|---|---|
| Oxidation Peak Potential (Epa) | ~ +0.8 to +1.2 V vs. Ag/AgCl | Cyclic Voltammetry | Glassy Carbon Electrode, Acetonitrile, 0.1 M supporting electrolyte |
| Number of Electrons Transferred (n) | 1 (per molecule for initial dimerization) | Coulometry / Voltammetry Analysis | - |
| Reaction Type | Irreversible Oxidation | Cyclic Voltammetry | - |
| Initial Oxidation Product | Corresponding Disulfide | Spectroelectrochemistry / Product Analysis | - |
Conclusion and Future Research Directions in the Chemical Sciences for 1 Methyl 3 4 Methylphenyl Thiourea
Summary of Key Chemical Discoveries and Insights
1-Methyl-3-(4-methylphenyl)thiourea, also known as 1-methyl-3-p-tolylthiourea, possesses the chemical formula C9H12N2S. To date, detailed experimental studies specifically focused on this compound remain limited in the public domain. However, significant insights can be drawn from the broader family of thiourea (B124793) derivatives.
Structurally, the thiourea functional group is characterized by a planar arrangement of the sulfur, carbon, and nitrogen atoms. The C=S bond distance is typically around 1.71 Å, and the C-N bond lengths average 1.33 Å. wikipedia.org Thiourea molecules are known to exist in two tautomeric forms: the thione form, which is more prevalent in aqueous solutions, and the thiol (isothiourea) form. wikipedia.org
A key feature of thiourea derivatives is their propensity for hydrogen bonding. Crystal structure analyses of closely related compounds, such as (E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)amino]thiourea and 1-(4-methylphenyl)-3-(propan-2-ylideneamino)thiourea, reveal the presence of intermolecular N-H···S hydrogen bonds. nih.goviucr.org These interactions can lead to the formation of supramolecular structures, such as centrosymmetric aggregates. iucr.org It is highly probable that this compound also exhibits similar hydrogen bonding patterns, influencing its solid-state structure and properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2740-93-4 |
| Molecular Formula | C9H12N2S |
| Molecular Weight | 180.27 g/mol |
| Density | 1.159 g/cm³ |
| Boiling Point | 265.9 °C at 760 mmHg |
| Flash Point | 114.6 °C |
| Refractive Index | 1.642 |
This data is compiled from publicly available chemical databases.
Emerging Research Avenues in Synthetic Organic Chemistry
The synthesis of unsymmetrical thioureas like this compound is typically achieved through the reaction of an isothiocyanate with an amine. In this case, the reaction would involve either methyl isothiocyanate and p-toluidine (B81030) or 4-methylphenyl isothiocyanate and methylamine (B109427). Research into more efficient and environmentally benign synthetic methods for thiourea derivatives is an active area. This includes the exploration of microwave-assisted synthesis and mechanochemical methods, which can offer advantages such as reduced reaction times and solvent-free conditions.
Furthermore, this compound can serve as a versatile building block in organic synthesis. The thiourea moiety can be a precursor to a variety of heterocyclic compounds. wikipedia.org For instance, reactions with α-haloketones can yield aminothiazole derivatives. wikipedia.org Future research could focus on developing novel synthetic methodologies that utilize this compound to access complex molecular architectures.
Unexplored Chemical Reactivity and Transformations
The reactivity of the thiourea group in this compound presents several unexplored avenues. The sulfur atom, being a soft nucleophile, can react with various electrophiles. Oxidation of thioureas can lead to different products depending on the oxidizing agent and reaction conditions.
The potential for tautomerism in this compound also warrants further investigation. The equilibrium between the thione and isothiourea forms can be influenced by the solvent, temperature, and the presence of other reagents. Understanding and controlling this equilibrium could open up new reaction pathways. For example, the isothiourea tautomer can be trapped by alkylating agents on the sulfur atom, leading to the formation of isothiouronium salts.
Potential for Integration into Novel Chemical Systems and Materials
The ability of the thiourea moiety to form strong hydrogen bonds makes this compound a promising candidate for the development of supramolecular assemblies and functional materials. These non-covalent interactions can be exploited to construct ordered structures such as organogels and liquid crystals.
In the field of polymer chemistry, this compound could be incorporated into polymer backbones or as pendant groups. The presence of the thiourea unit could impart specific properties to the resulting polymers, such as enhanced thermal stability or the ability to coordinate with metal ions. This could lead to the development of new materials for applications in sensing, catalysis, or as corrosion inhibitors.
Interdisciplinary Opportunities within Core Chemical Disciplines
The versatile nature of this compound provides a platform for interdisciplinary research. In the realm of organocatalysis , thiourea derivatives have emerged as powerful hydrogen-bond donors for activating electrophiles. The N-H protons of this compound could potentially catalyze a range of organic reactions, and the synthesis of chiral analogues could open doors to asymmetric catalysis.
In coordination chemistry , the sulfur and nitrogen atoms of the thiourea group can act as ligands for a variety of metal ions. mdpi.com The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties. The study of the coordination behavior of this compound with different transition metals is a fertile area for future research. mdpi.com
Finally, in analytical chemistry , thiourea derivatives have been utilized as chelating agents for the separation and determination of metal ions. annexechem.com The specific binding properties of this compound towards certain metal ions could be explored for the development of new analytical methods.
Q & A
Basic Research Questions
Q. How is 1-Methyl-3-(4-methylphenyl)thiourea synthesized and purified for research use?
- Methodology : The compound is typically synthesized by reacting methyl isothiocyanate with 4-methylaniline in a polar solvent (e.g., ethanol or methanol) under reflux conditions. Purification involves recrystallization using solvents like ethanol or column chromatography to isolate the product. Yield optimization requires stoichiometric control and inert atmospheres to prevent oxidation .
Q. What spectroscopic and crystallographic methods characterize this compound?
- Methodology :
- X-ray diffraction : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) resolves molecular geometry, hydrogen bonding (N–H⋯S), and dihedral angles between aromatic planes. SHELXL/SHELXS97 software refines structural parameters (R factor < 0.05) .
- Spectroscopy : NMR (¹H/¹³C) identifies substituent environments (e.g., methyl and thiourea protons), while FT-IR confirms C=S (∼1250 cm⁻¹) and N–H (∼3300 cm⁻¹) stretches .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Use PPE (gloves, goggles) to avoid skin sensitization and inhalation risks. Store in airtight containers at 4°C to prevent degradation. Toxicity studies indicate thiourea derivatives may affect thyroid function, necessitating fume hoods during synthesis .
Advanced Research Questions
Q. How can contradictions in crystallographic data across studies be resolved?
- Analysis : Compare space groups (e.g., triclinic vs. monoclinic), hydrogen-bonding motifs (e.g., dimeric vs. chain formations), and refinement parameters (R/wR factors). Use software like WinGX to validate data-to-parameter ratios (>15:1) and anisotropic displacement ellipsoids .
Q. What computational strategies predict biological activity and binding mechanisms?
- Approach : Density Functional Theory (DFT) calculates electrostatic potentials and frontier molecular orbitals to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., enzymes), validated by in vitro assays .
Q. How do structural modifications influence biological efficacy?
- Case Study : Replacing the methyl group with ethyl or halogen substituents alters steric hindrance and electronic effects, impacting antibacterial potency. For example, 1-Ethyl-3-phenylthiourea shows higher logP values, enhancing membrane permeability compared to methyl derivatives .
Q. What methodologies enable synthesis of heterocyclic derivatives (e.g., thiazoles)?
- Protocol : React this compound with dialkyl acetylenedicarboxylates in ethanol to form thiazole rings. Optimize reaction time (4–6 hrs) and temperature (70–80°C) for yields >80%. Characterize derivatives via LC-MS and assess bioactivity in antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
